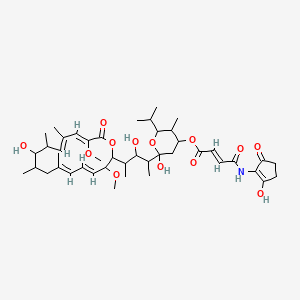
Bafilomycin B1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bafilomycin B1 is a natural product found in Streptomyces griseus and Streptomyces lohii with data available.
Applications De Recherche Scientifique
Anti-tumorigenic Applications
Bafilomycin B1 has demonstrated significant anti-tumor effects in various cancer cell lines:
- Mechanism : The compound induces apoptosis selectively in cancer cells by promoting mitochondrial dysfunction and increasing reactive oxygen species levels. It has been shown to enhance the expression of hypoxia-inducible factor 1-alpha (HIF1α), contributing to a cellular stress response that can lead to apoptosis .
- In Vivo Studies : In animal models, such as MCF-7 and MDA-MB-231 xenografts, treatment with this compound resulted in a notable reduction in tumor volume without significant toxicity at doses around 1 mg/kg . Additionally, when combined with other chemotherapeutics like sorafenib, it exhibited synergistic effects leading to tumor regression.
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties:
- Cellular Models : Research indicates that low doses of this compound can protect neuronal cells from death induced by lysosomal dysfunction. In studies involving SH-SY5Y neuroblastoma cells, it was found that the compound attenuates cell death caused by agents like chloroquine and staurosporine .
- Mechanism : The neuroprotection appears to be independent of V-ATPase inhibition at low concentrations, suggesting alternative pathways may be involved in maintaining autophagic flux and reducing neurotoxicity associated with protein aggregates like α-synuclein .
Antimicrobial Applications
This compound exhibits antimicrobial properties:
- Antifungal Activity : It has shown effectiveness against various fungal pathogens by disrupting their cellular processes through V-ATPase inhibition .
- Anti-parasitic Potential : Studies suggest that bafilomycins can inhibit vacuolization induced by Helicobacter pylori, indicating potential therapeutic roles in treating gastritis caused by this pathogen .
Immunosuppressive Properties
This compound has been noted for its immunosuppressive effects, which could be beneficial in certain therapeutic contexts:
- Mechanism : By inhibiting autophagy and lysosomal function, it may modulate immune responses, potentially aiding in conditions where immune suppression is desirable .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anti-tumorigenic | Induces apoptosis in cancer cells | Reduces tumor volume in xenograft models; synergistic effects with drugs |
| Neuroprotective | Protects neurons from lysosomal dysfunction | Attenuates cell death in neuroblastoma cells; maintains autophagic flux |
| Antimicrobial | Exhibits antifungal and anti-parasitic properties | Effective against Helicobacter pylori and various fungi |
| Immunosuppressive | Modulates immune responses through autophagy inhibition | Potential applications in autoimmune diseases or transplants |
Propriétés
Formule moléculaire |
C44H65NO13 |
|---|---|
Poids moléculaire |
816 g/mol |
Nom IUPAC |
[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C44H65NO13/c1-23(2)41-28(7)35(56-37(49)18-17-36(48)45-38-31(46)15-16-32(38)47)22-44(53,58-41)30(9)40(51)29(8)42-33(54-10)14-12-13-24(3)19-26(5)39(50)27(6)20-25(4)21-34(55-11)43(52)57-42/h12-14,17-18,20-21,23,26-30,33,35,39-42,46,50-51,53H,15-16,19,22H2,1-11H3,(H,45,48)/b14-12+,18-17+,24-13+,25-20+,34-21- |
Clé InChI |
KFUFLYSBMNNJTF-UNPKUBMASA-N |
SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |
SMILES isomérique |
CC1C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C |
SMILES canonique |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |
Synonymes |
afilomycin B1 bafilomycin-B1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















